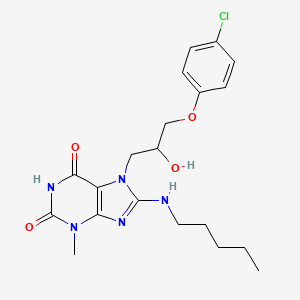

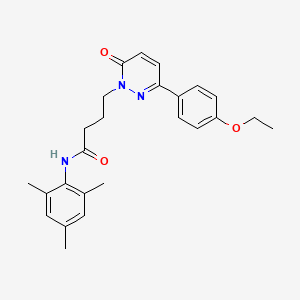

3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

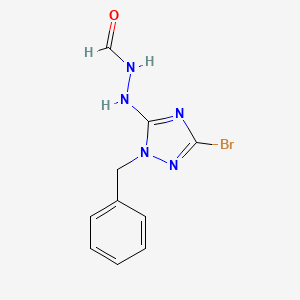

The compound of interest, 3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one, is a heterocyclic chalcone derivative. Chalcones are known for their diverse biological activities, including antimicrobial and antileishmanial properties. The compound features a quinoline moiety substituted with chlorine and methyl groups, and a furan ring substituted with methyl groups, connected through a prop-2-en-1-one linker. This structure is related to various synthesized chalcones that have been characterized by spectroscopic techniques and screened for biological activities .

Synthesis Analysis

The synthesis of related chalcones typically involves the condensation of formylquinolines with diverse arylketones. For instance, a series of heterocyclic chalcones were synthesized by condensing formylquinolines with methyl arylketones, which could be analogous to the synthesis of the compound . Additionally, microwave-assisted synthesis has been employed for the rapid synthesis of similar quinoline-based chalcones, which suggests a potential method for synthesizing the compound of interest . A solvent-free method has also been developed for synthesizing related quinoline derivatives, indicating the possibility of environmentally friendly synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through X-ray crystallography, which provides detailed insights into the molecular conformation and intermolecular interactions . The crystal structure studies of similar compounds have revealed interactions such as C-H...O, C-C...Cl, and C-H...C, which could also be present in the compound of interest . Density functional theory (DFT) calculations, including molecular geometry and vibrational analysis, have been used to complement experimental data and provide a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of related quinoline-based chalcones has not been explicitly detailed in the provided papers. However, the presence of the α,β-unsaturated carbonyl group in chalcones typically allows for reactions such as Michael addition, which has been utilized in the synthesis of novel quinoline derivatives . The reactivity of the compound of interest could be inferred from such studies, with potential for further functionalization or interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various spectroscopic techniques, including NMR, IR, and mass spectroscopy . Theoretical calculations, such as DFT, have been used to predict and confirm NMR chemical shifts and vibrational wavenumbers . The thermodynamic properties of similar molecules have also been explored using theoretical calculations, which could provide insights into the stability and reactivity of the compound of interest . The electronic absorption spectrum has been predicted for related compounds, which could be relevant for understanding the optical properties of the compound .

Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

A study conducted by Rizvi et al. (2008) on novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline reveals the significance of molecular structure in drug development. The analysis of compounds closely related to "3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one" demonstrates the absence of classical hydrogen bonds but the presence of nonclassical C-H...O/N interactions. These interactions suggest a potential for designing molecules with specific binding capabilities, highlighting the compound's relevance in creating drugs with targeted actions.

Anti-inflammatory and Antibacterial Properties

Research by Alam et al. (2011) on quinoline attached-furan-2(3H)-ones, which share a structural similarity with the compound , points to significant anti-inflammatory and antibacterial properties. The study underlines the compound's ability to act against Staphylococcus aureus and Escherichia coli, with minimal ulcerogenicity compared to standards. This suggests the compound's utility in developing treatments with reduced gastrointestinal toxicity.

Pharmaceutical Profiles and Antitumor Potential

An investigation into antitumor polycyclic acridines by Cookson et al. (2005) explores compounds that destabilize telomeric integrity. The study's relevance to "3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one" lies in the structural analysis and the understanding of molecular dynamics critical for designing drugs targeting DNA structures in cancer therapy.

Propriétés

IUPAC Name |

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11-4-5-14-9-15(19(20)21-16(14)8-11)6-7-17(22)18-12(2)10-23-13(18)3/h4-10H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKBNUHFIIUMA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(OC=C3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(OC=C3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-7-methylquinolin-3-yl)-1-(2,4-dimethylfuran-3-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)

![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)